molecular formula C16H23N3O4 B1620958 3-amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic Acid CAS No. 904818-03-7

3-amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic Acid

Cat. No. B1620958
M. Wt: 321.37 g/mol
InChI Key: CHBKMODFHYFFOC-UHFFFAOYSA-N
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Description

3-amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic Acid, also known as AMPB, is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used in various laboratory experiments and has been studied extensively in the field of biochemistry and physiology.

Scientific Research Applications

Antifungal and Antimicrobial Applications

Compounds derived from Piper species, which may share some structural similarities with the chemical structure , have been documented for their antifungal activities. These include a range of chemical structures like amides, flavonoids, and benzoic acid derivatives, highlighting their potential in developing pharmaceutical or agricultural fungicides (Wen-Hui Xu & Xing-Cong Li, 2011).

Role in Medicinal Chemistry

Heterocyclic compounds bearing the triazine scaffold, which can be structurally related to the compound , have been reviewed for their wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral activities. This indicates the chemical structure's potential in drug development for a broad range of therapeutic applications (Tarawanti Verma et al., 2019).

DNA Interaction Studies

The synthetic dye Hoechst 33258 and its analogues, which may share functional groups with the chemical structure , bind strongly to the minor groove of double-stranded B-DNA, indicating potential applications in understanding DNA interactions and as a tool in molecular biology (U. Issar & R. Kakkar, 2013).

Antineoplastic Agent Development

Compounds with structural features similar to the given chemical structure have shown potential as antineoplastic agents, highlighting the importance of such structures in developing cancer treatment options. This includes compounds that demonstrate greater tumor-selective toxicity and the ability to modulate multi-drug resistance (Mohammad Hossain et al., 2020).

Antimicrobial Scaffold Potential

The benzoxazinoids, a class of compounds that might share structural motifs with the compound , have been reviewed for their role as defense compounds against microbiological threats. The backbone of such compounds has been identified as a potential scaffold for designing new antimicrobial compounds, suggesting similar possibilities for the given chemical structure (Wouter J. C. de Bruijn et al., 2018).

properties

IUPAC Name

3-amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)19-9-7-18(8-10-19)13-11(14(20)21)5-4-6-12(13)17/h4-6H,7-10,17H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBKMODFHYFFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378130
Record name 3-amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic Acid

CAS RN

904818-03-7
Record name 3-amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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